N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine
Overview
Description
“N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine” is a chemical compound with the molecular formula C19H17N3O2S2 and a molecular weight of 383.49 . It is also known as a RIP3 Kinase Inhibitor I, Receptor-Interacting Protein Kinase 3 Inhibitor I, GSK-872, Necrosis Inhibitor V, and RIPK3 Inhibitor I .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a yellow solid . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at 2-8°C and protected from light .Scientific Research Applications
- Summary of the Application : This compound, also known as GSK’872, is a cell-permeable quinolinyl-benzothiazolamine compound that acts as a RIP3-selective kinase inhibitor . It has over 1,000-fold selectivity over a vast majority of more than 300 other kinases, including RIP1 .
- Methods of Application or Experimental Procedures : This inhibitor can be employed in conjunction with other inhibitors such as RIP1 inhibitor Nec-1 and caspase inhibitor Z-VAD-FMK in delineating RIP1- vs. RIP3-dependency in Toll-like receptors-mediated necrosis and TNFR1-initiated necroptosis .
- Results or Outcomes : While RIP3 and its downstream substrate MLKL are shown to mediate TLR3-initiated necrosis in the presence of Z-VAD-FMK in murine macrophage (BMDM & J774), fibroblast (3T3-SA & MEF), and endothelial (SVEC4-10) cultures, only in BMDM & J774 macrophage cultures is RIP1 involvement also seen in TLR3-mediated necrosis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBTQNFAPKACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine |
Citations
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